(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
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Overview
Description
(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the amino and fluorine groups, and finally, the benzylation and carboxylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of piperidine-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanofurazan: Used in the synthesis of polyfunctional derivatives of heterocycles.
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.
1,2,4-Triazole-containing scaffolds: Widely used in pharmaceuticals and biologically important compounds.
Uniqueness
(3R,4S)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride stands out due to its specific stereochemistry and the presence of both amino and fluorine groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClFN2O2 |
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Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m1./s1 |
InChI Key |
RZHUCBOTPKCYGH-MNMPKAIFSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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